molecular formula C16H13NO2 B5159616 methyl 5H-dibenzo[b,f]azepine-5-carboxylate

methyl 5H-dibenzo[b,f]azepine-5-carboxylate

Cat. No.: B5159616
M. Wt: 251.28 g/mol
InChI Key: LYPJVUYYJLQGMG-UHFFFAOYSA-N
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Description

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is a chemical compound belonging to the dibenzazepine family. This compound features a tricyclic structure with two benzene rings fused to an azepine ring, and a carboxylate ester group attached to the azepine ring. It is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for methyl 5H-dibenzo[b,f]azepine-5-carboxylate involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement. This method is effective for synthesizing a range of dibenzazepines . Another approach involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .

Industrial Production Methods

Industrial production methods for dibenzazepine derivatives often involve the use of mixed solvents, such as methanol and aromatic solvents, for crystallization and purification steps. The reaction conditions typically include controlled temperatures and the use of activated carbon for purification .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various halogenated, oxidized, and reduced derivatives of this compound .

Scientific Research Applications

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other dibenzazepine derivatives. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and chemical intermediates .

Biological Activity

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the dibenzoazepine family, characterized by a fused bicyclic structure. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It functions as an organic electrophile, potentially modulating the activity of enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to inhibit histone deacetylases (HDACs), which can lead to altered gene expression and cellular function.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, synthesized compounds have shown effectiveness against Staphylococcus aureus and Bordetella bronchiseptica, with varying degrees of potency . The rank order of antimicrobial activity against these pathogens was reported as follows:

CompoundAntimicrobial Activity Rank
C51
C22
C83
C14
C45
C36
C77

These findings suggest that modifications to the dibenzoazepine structure can enhance antimicrobial efficacy.

Anticonvulsant Activity

This compound derivatives have also been evaluated for their anticonvulsant properties. In comparative studies, certain derivatives exhibited anticonvulsant activity comparable to standard medications like carbamazepine. The results indicated that compounds such as C7 and C5 have significant anticonvulsant effects, while others showed mild to negligible activity .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. Compounds derived from this structure demonstrated varying levels of radical scavenging activity, with some derivatives showing considerable antioxidant potential. The rank order for antioxidant activity was:

CompoundAntioxidant Activity Rank
C31
C42
C53
C74
C85
C66
C17
C28

These results indicate that certain modifications can enhance the compound's ability to reduce oxidative stress .

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound derivatives:

  • Anticancer Activity : A study evaluated various dibenzo[b,f]azepines against a panel of cancer cell lines at the National Cancer Institute (NCI). One derivative demonstrated significant anti-proliferative effects and was found to inhibit topoisomerase II, a critical enzyme in cancer cell proliferation .
  • Neurological Disorders : Research indicated that certain derivatives not only possessed anticonvulsant properties but also showed antibacterial activity that may aid in treating neurological disorders associated with bacterial infections .

Properties

IUPAC Name

methyl benzo[b][1]benzazepine-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)17-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPJVUYYJLQGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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